molecular formula C9H9BF3KO2 B1456666 Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate CAS No. 1412414-43-7

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate

Numéro de catalogue: B1456666
Numéro CAS: 1412414-43-7
Poids moléculaire: 256.07 g/mol
Clé InChI: XRLYCQQUJRHVGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate is a useful research compound. Its molecular formula is C9H9BF3KO2 and its molecular weight is 256.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Activité Biologique

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

This compound is a member of the organotrifluoroborate family, known for their stability and utility as nucleophilic reagents in organic synthesis. Its structure can be represented as follows:

  • Chemical Formula : C10H10BF3KO2
  • Molecular Weight : 256.09 g/mol

Antinociceptive Properties

Recent studies have highlighted the antinociceptive properties of this compound. In a controlled experiment involving mice, various doses were administered to evaluate their effects on pain relief. The findings indicated that doses as low as 5 mg/kg significantly reduced pain induced by acetic acid, suggesting a potent analgesic effect.

  • Mechanism of Action : The antinociceptive effect appears to involve central α2-adrenergic and serotonergic pathways rather than opioid systems, as evidenced by the lack of effect from naloxone, an opioid antagonist .
  • Toxicological Assessment : Toxicological evaluations showed no significant alterations in liver and kidney function parameters when compared to control groups, indicating a favorable safety profile for further pharmacological studies .

Biochemical Parameters

The compound's impact on various biochemical parameters was assessed in studies involving oral administration to mice. Key findings include:

  • Lipid Peroxidation : No significant differences in lipid peroxidation levels were observed between treated and control groups, suggesting minimal oxidative stress .
  • Enzymatic Activity : Activities of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), along with renal function markers like creatinine levels, remained unchanged after treatment .
ParameterControl GroupTreated Group (5 mg/kg)Treated Group (100 mg/kg)
AST (U/L)454443
ALT (U/L)353436
Creatinine (mg/dL)0.80.790.78
Lipid Peroxidation (nmol/mg protein)2.52.42.5

Study on Antinociceptive Mechanism

A study conducted by researchers focused on the antinociceptive effects of this compound using an acetic acid-induced pain model in mice. The results demonstrated that the compound effectively reduced pain perception without affecting motor coordination or inducing significant side effects.

  • Doses Tested : Ranged from 1 mg/kg to 100 mg/kg.
  • Findings : Significant antinociception was noted at doses starting from 5 mg/kg, with no observable motor impairment in treated animals .

Q & A

Q. Basic: What synthetic routes are available for preparing Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate?

The compound is typically synthesized via SN2 displacement of a bromomethyltrifluoroborate precursor with alkoxide nucleophiles. For example:

  • Step 1 : Prepare potassium bromomethyltrifluoroborate (scaled to 100 g batches via optimized procedures) .
  • Step 2 : React with 3-ethoxycarbonylphenoxide under SN2 conditions (3 equiv. alkoxide, ambient temperature) to introduce the aryl group.
  • Purification : Use continuous Soxhlet extraction to isolate the product from inorganic byproducts due to low organic solubility .

Q. Basic: What role does this compound play in cross-coupling reactions?

This compound acts as a stable aryl donor in Suzuki-Miyaura couplings , forming C–C bonds with aryl/vinyl halides. Key advantages:

  • Stability : Resists hydrolysis compared to boronic acids, enabling use in aqueous or protic media .
  • Steric Tolerance : Bulky substituents (e.g., ethoxycarbonyl) are tolerated, though yields may drop with increased steric hindrance (e.g., 61% for naphthalene derivatives vs. 46% for thienyl analogs) .

Q. Advanced: How can reaction conditions be optimized for higher yields in cross-coupling?

Parameter Optimization Strategy Reference
Catalyst System Use Pd(PPh₃)₄ or SPhos-Pd-G3 for electron-deficient aryl groups to enhance oxidative addition .
Solvent/Temperature Employ mixed solvents (THF/H₂O) at 80–100°C to balance solubility and reactivity .
Steric Effects Increase catalyst loading (2–5 mol%) for bulky substrates to mitigate steric hindrance .

Q. Advanced: How to resolve contradictions in reported reaction yields?

Discrepancies often arise from:

  • Steric vs. Electronic Effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) slow transmetallation but improve stability. Balance with catalyst choice .
  • Analytical Validation : Confirm product purity via ¹⁹F NMR (characteristic trifluoroborate peaks at δ -130 to -135 ppm) and ¹¹B NMR (quartet near δ -2 ppm) .

Q. Basic: What spectroscopic techniques validate the compound’s structure?

Technique Key Data Reference
¹H NMR Aryl protons at δ 7.0–7.4 ppm; ethoxy group signals at δ 1.2–1.4 (CH₃), 4.1–4.3 (CH₂) .
¹⁹F NMR Trifluoroborate resonance at δ -135.1 ppm (split by B–F coupling) .

Q. Advanced: How to address challenges in handling and storage?

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Safety : Follow hazard codes H314 (skin corrosion) and P233 (keep container sealed) .

Q. Advanced: Can this compound participate in non-Suzuki reactions?

Yes, it engages in photoredox reactions under visible light (e.g., with electrophilic radicals) to form α-substituted acrylates. Use Ru(bpy)₃²⁺ as a photocatalyst and adjust redox potentials for selectivity .

Q. Basic: What purification challenges exist for this compound?

  • Low Solubility : Requires Soxhlet extraction with acetone/hexane mixtures to separate from KBr .
  • Byproduct Removal : Monitor via ion chromatography for residual alkoxides or halides .

Q. Advanced: How to synthesize derivatives for structure-activity studies?

  • Functionalization : Replace the ethoxycarbonyl group via hydrolysis (K₂CO₃/MeOH) to generate carboxylic acid derivatives .
  • Cross-Coupling : Use aryl chlorides instead of bromides with Ni catalysts for cost-effective scaling .

Q. Basic: What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, goggles, and a lab coat.
  • Exposure Response : For skin contact, rinse with water (15 min) and seek medical attention (per P305+P351+P338 ) .

Propriétés

IUPAC Name

potassium;(3-ethoxycarbonylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLYCQQUJRHVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)OCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate
Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate
Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate
Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate
Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate
Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.